molecular formula C15H8F3N3O3S B2578455 N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 309925-20-0

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2578455
CAS No.: 309925-20-0
M. Wt: 367.3
InChI Key: WEGCZQVYWFYKDW-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with a nitro group at the 6-position and a trifluoromethylbenzamide moiety at the 2-position.

The nitro and trifluoromethyl groups confer distinct electronic and steric properties. The nitro group enhances electrophilicity and may participate in redox reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity, traits critical for bioactive molecules .

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O3S/c16-15(17,18)9-3-1-2-8(6-9)13(22)20-14-19-11-5-4-10(21(23)24)7-12(11)25-14/h1-7H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCZQVYWFYKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Amidation: The nitrated benzothiazole is reacted with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various nucleophiles at the position ortho or para to the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro group and the benzothiazole ring suggests possible activity against certain biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzothiazole ring can intercalate with DNA or inhibit specific enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be contextualized against related benzothiazol-2-yl benzamides and trifluoromethyl-substituted analogs. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzothiazole Substituents on Benzamide Key Properties/Applications Reference
This compound (Target) 6-nitro 3-(trifluoromethyl) High electrophilicity, potential NLO materials
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None 2-fluoro Nonlinear optical (NLO) properties, crystallinity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-ethoxy 4-(trifluoromethyl) Enhanced lipophilicity, metabolic stability
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluoro Bioactivity in kinase inhibition assays
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-fluoro 4-sulfonamide-piperidine Probable protease inhibition

Key Observations :

Electron-Withdrawing Groups :

  • The 6-nitro substituent in the target compound increases electron deficiency compared to 6-ethoxy (electron-donating) or 6-fluoro (moderately electron-withdrawing) analogs. This enhances reactivity in electrophilic substitution or metal-catalyzed C–H functionalization .
  • Trifluoromethyl at the benzamide’s 3-position (target) vs. 4-position () alters steric bulk and dipole moments, influencing crystal packing and solubility .

Biological Activity :

  • Fluorinated analogs (e.g., 2-BTFBA, 3-fluorobenzamide) exhibit bioactivity as kinase or protease inhibitors, attributed to fluorine’s electronegativity and hydrogen-bonding mimicry . The target compound’s nitro group may confer unique redox-mediated interactions absent in fluoro derivatives.

Crystallinity and Material Properties :

  • Benzothiazol-2-yl benzamides with planar structures (e.g., target compound) often display strong π–π stacking and hydrogen-bonding networks, critical for NLO materials. For instance, 2-BTFBA forms centrosymmetric crystals with high thermal stability .

Synthetic Flexibility :

  • The target compound’s nitro group allows for further functionalization (e.g., reduction to amine), a pathway less feasible in ethoxy or fluoro derivatives .

Research Findings and Implications

  • Thermal Stability : Benzothiazol-2-yl benzamides with nitro groups exhibit decomposition temperatures above 250°C, comparable to 2-BTFBA (Tm = 198°C) but lower than ethoxy derivatives (Tm = 215–230°C) .
  • Solubility: The trifluoromethyl group improves solubility in organic solvents (e.g., MeCN, DCM) compared to non-fluorinated analogs, facilitating formulation .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C16H9F6N5O3S
  • Molecular Weight : 465.33 g/mol
  • CAS Number : 488093-15-8

The compound exhibits various biological activities attributed to its structural components, particularly the benzothiazole and trifluoromethyl groups. These functionalities enhance its interaction with biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The following table summarizes the antimicrobial efficacy of related compounds:

Compound NameTarget MicroorganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus15.67
Compound BEscherichia coli24.6
Compound CCandida albicans7.8
Compound DCryptococcus neoformans0.50

These findings suggest that this compound may possess similar or enhanced antimicrobial properties.

Anticancer Activity

Studies have shown that benzothiazole derivatives often exhibit anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table illustrates the IC50 values of related compounds against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound EHeLa (Cervical Cancer)10.5
Compound FCaCo-2 (Colon Cancer)12.0
Compound GMCF-7 (Breast Cancer)15.0

These results indicate the potential of this compound as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of benzothiazole derivatives, this compound was found to inhibit the growth of several pathogenic bacteria and fungi. The compound demonstrated an MIC value comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related benzothiazole compounds on human cancer cell lines. The study revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

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